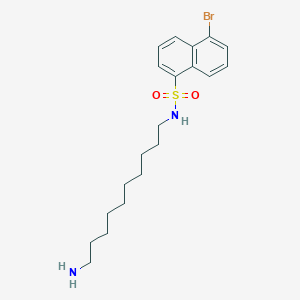
N-(10-Aminodecyl)-5-bromonaphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(10-Aminodecyl)-5-bromonaphthalene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by a long alkyl chain attached to a naphthalene ring, which is further substituted with a bromine atom and a sulfonamide group. The presence of these functional groups imparts specific chemical reactivity and biological activity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(10-Aminodecyl)-5-bromonaphthalene-1-sulfonamide typically involves a multi-step process One common method starts with the bromination of naphthalene to introduce the bromine atom at the desired position This is followed by sulfonation to attach the sulfonamide group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(10-Aminodecyl)-5-bromonaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction under specific conditions, altering the compound’s properties.
Coupling Reactions: The amino group can participate in coupling reactions to form amide or peptide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Reagents like carbodiimides (e.g., EDC) and catalysts such as palladium are employed.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, sulfonamide analogs, and coupled products with different functional groups.
Aplicaciones Científicas De Investigación
N-(10-Aminodecyl)-5-bromonaphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of protein-ligand interactions and as a probe for investigating cellular processes.
Medicine: Investigated for its potential as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(10-Aminodecyl)-5-bromonaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzymes or disrupt biological pathways. The long alkyl chain facilitates membrane penetration, enhancing its bioavailability. The bromine atom may also participate in halogen bonding, contributing to the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(10-Aminodecyl)-5-chloronaphthalene-1-sulfonamide
- N-(10-Aminodecyl)-5-iodonaphthalene-1-sulfonamide
- N-(10-Aminodecyl)-5-fluoronaphthalene-1-sulfonamide
Uniqueness
N-(10-Aminodecyl)-5-bromonaphthalene-1-sulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable tool in various research applications.
Propiedades
Número CAS |
116513-91-8 |
|---|---|
Fórmula molecular |
C20H29BrN2O2S |
Peso molecular |
441.4 g/mol |
Nombre IUPAC |
N-(10-aminodecyl)-5-bromonaphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H29BrN2O2S/c21-19-13-9-12-18-17(19)11-10-14-20(18)26(24,25)23-16-8-6-4-2-1-3-5-7-15-22/h9-14,23H,1-8,15-16,22H2 |
Clave InChI |
URBRYZLYDVIIRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=C2Br)C(=C1)S(=O)(=O)NCCCCCCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


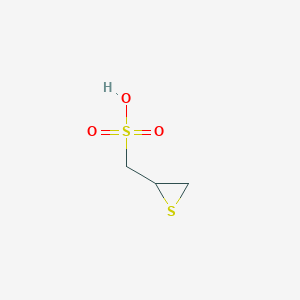

![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)

![2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile](/img/structure/B14314584.png)
![2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride](/img/structure/B14314587.png)
![1-Nitro-2-[(2-nitrophenoxy)methyl]benzene](/img/structure/B14314591.png)
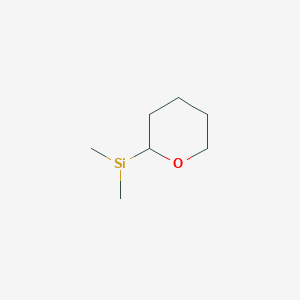
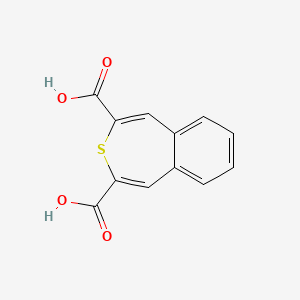

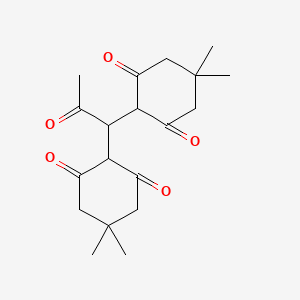

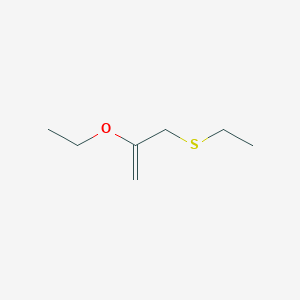
![2-Phenylbicyclo[3.2.2]nona-2,6,8-triene](/img/structure/B14314632.png)
